molecular formula C17H20N2O B7557161 N-(4-aminocyclohexyl)naphthalene-1-carboxamide

N-(4-aminocyclohexyl)naphthalene-1-carboxamide

Cat. No.: B7557161
M. Wt: 268.35 g/mol
InChI Key: YQOHWQGDEVIREA-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)naphthalene-1-carboxamide: is a chemical compound that belongs to the class of naphthalene carboxamides. This compound is characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further linked to a 4-aminocyclohexyl moiety. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Properties

IUPAC Name

N-(4-aminocyclohexyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c18-13-8-10-14(11-9-13)19-17(20)16-7-3-5-12-4-1-2-6-15(12)16/h1-7,13-14H,8-11,18H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOHWQGDEVIREA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminocyclohexyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with 4-aminocyclohexylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures high yield and purity of the final product. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminocyclohexyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed:

    Oxidation: Naphthalene-1-carboxylic acid derivatives.

    Reduction: N-(4-aminocyclohexyl)naphthylamine.

    Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(4-aminocyclohexyl)naphthalene-1-carboxamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it useful in the development of new drugs and therapeutic agents.

Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate. Its ability to inhibit certain enzymes and receptors makes it a subject of interest in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved in this process include signal transduction pathways and metabolic pathways that are crucial for cellular function.

Comparison with Similar Compounds

  • N-(2-methoxyphenyl)naphthalene-1-carboxamide
  • N-(3-methoxyphenyl)naphthalene-1-carboxamide
  • N-(3-methylphenyl)naphthalene-1-carboxamide
  • N-(4-methylphenyl)naphthalene-1-carboxamide
  • N-(3-fluorophenyl)naphthalene-1-carboxamide

Comparison: N-(4-aminocyclohexyl)naphthalene-1-carboxamide is

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